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Abstract
DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src family kinases

(SFKs). It distinguishes itself by targeting a cysteine residue (Cys277) located in the P-loop of

the Src kinase domain, a novel mechanism that confers sustained target engagement and

potent anti-proliferative effects in cancer cells dependent on Src signaling. This technical guide

provides an in-depth overview of DGY-06-116, including its mechanism of action, key

quantitative data, detailed experimental protocols for its characterization, and a visualization of

the pertinent signaling pathways.

Introduction
The Src family of non-receptor tyrosine kinases are crucial regulators of a myriad of cellular

processes, including proliferation, survival, migration, and angiogenesis.[1] Dysregulation of

Src activity is a common feature in various human cancers, including non-small cell lung cancer

(NSCLC) and triple-negative breast cancer (TNBC), making it a compelling target for

therapeutic intervention.[1][2]

DGY-06-116 was developed as a selective covalent inhibitor of Src.[3] It is a hybrid molecule

derived from the structures of dasatinib and the promiscuous covalent kinase probe SM1-71.[4]

This design allows DGY-06-116 to form a covalent bond with Cys277 in the P-loop of Src,
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leading to irreversible inhibition of its kinase activity.[3][5] This sustained inhibition of Src

signaling provides a durable anti-tumor effect.[3]

Quantitative Data Summary
The following tables summarize the key quantitative data for DGY-06-116, facilitating a clear

comparison of its potency and efficacy across various assays and cell lines.

Table 1: In Vitro Potency of DGY-06-116

Target Assay Type IC50 (nM)
Incubation
Time

Reference

Src Kinase Assay 3 Not Specified [6]

Src Kinase Assay 2.6 1 hour [5]

FGFR1 Kinase Assay 8340 Not Specified [6]

Table 2: Anti-proliferative Activity of DGY-06-116

Cell Line Cancer Type GR50 (µM)
Incubation
Time

Reference

H1975 NSCLC 0.3 72 hours [3]

HCC827 NSCLC 0.5 72 hours [3]

MDA-MB-231 TNBC 0.3 72 hours [3]

Table 3: In Vivo Pharmacokinetics of DGY-06-116 in B6 Mice

Parameter Value Dosing Reference

Half-life (T1/2) 1.29 hours 5 mg/kg i.p. [3]

Area Under the Curve

(AUC)
12746.25 min·ng/mL 5 mg/kg i.p. [3]
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Signaling Pathway
DGY-06-116 exerts its effects by inhibiting the Src signaling pathway, which is often

hyperactivated in cancers like NSCLC and TNBC. Src kinase activity is regulated by

phosphorylation, with autophosphorylation at Tyrosine 416 (Y416) being a key activation event.

[7] In many cancer cells, Src acts downstream of receptor tyrosine kinases (RTKs) such as the

Epidermal Growth Factor Receptor (EGFR).[1] Activated Src then phosphorylates a host of

downstream substrates, leading to the activation of pro-survival and pro-proliferative signaling

cascades, including the STAT3 and RAS/ERK pathways.[1][8] DGY-06-116's covalent binding

to Src prevents its activation, thereby blocking these downstream signals.
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Click to download full resolution via product page

DGY-06-116 Inhibition of the Src Signaling Pathway.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of DGY-06-116.

Src Kinase Activity Assay (Mobility Shift Assay
Principle)
This protocol is based on the principle of a mobility shift assay to measure the phosphorylation

of a peptide substrate by Src kinase.

Materials:

Recombinant human Src kinase

Kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-

orthovanadate, 1.2 mM DTT)

ATP

Src peptide substrate (e.g., Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly)[9]

DGY-06-116 (and other inhibitors for comparison)

Stop solution (e.g., 75 mM H3PO4)

Phosphocellulose paper

Scintillation counter

Procedure:

Prepare a reaction mixture containing Src kinase in kinase buffer.
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Add DGY-06-116 at various concentrations to the reaction mixture and incubate for a

specified time (e.g., 1 hour) at room temperature to allow for covalent bond formation.

Initiate the kinase reaction by adding a mixture of the Src peptide substrate and [γ-³²P]ATP.

Allow the reaction to proceed for a set time (e.g., 10-30 minutes) at 30°C.

Stop the reaction by adding the stop solution.

Spot a portion of the reaction mixture onto phosphocellulose paper.

Wash the phosphocellulose papers extensively with phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Measure the amount of incorporated ³²P in the peptide substrate using a scintillation counter.

Calculate the percentage of inhibition at each DGY-06-116 concentration and determine the

IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the anti-proliferative effects of

DGY-06-116 on cancer cell lines.

Materials:

Cancer cell lines (e.g., H1975, HCC827, MDA-MB-231)

Complete cell culture medium

DGY-06-116

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

96-well plates
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Microplate reader

Procedure:

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

Treat the cells with a serial dilution of DGY-06-116 for 72 hours. Include a vehicle control

(DMSO).

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at

37°C, allowing viable cells to reduce the MTT to formazan crystals.

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

GR50 value.

Western Blotting for Phospho-Src (Y416)
This protocol details the detection of phosphorylated Src at Y416 in cell lysates by western

blotting.

Materials:

Cancer cell lines (e.g., H1975, HCC827)

DGY-06-116

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies:

Rabbit anti-phospho-Src (Y416)

Mouse or rabbit anti-total Src

Mouse or rabbit anti-β-actin (loading control)

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

Enhanced chemiluminescence (ECL) detection reagent

Imaging system

Procedure:

Culture cells to 70-80% confluency and treat with DGY-06-116 at the desired concentration

and time (e.g., 1 µM for 2 hours).

Lyse the cells in ice-cold lysis buffer and determine the protein concentration using a BCA

assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-Src (Y416) overnight at

4°C.

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detect the signal using an ECL reagent and an imaging system.
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To normalize, the blot can be stripped and re-probed for total Src and a loading control like β-

actin.[7]

Conclusion
DGY-06-116 represents a significant advancement in the development of selective Src

inhibitors. Its unique covalent mechanism of targeting Cys277 in the P-loop results in sustained

and potent inhibition of Src kinase activity. This translates to robust anti-proliferative and

cytotoxic effects in cancer cell lines that are dependent on Src signaling. The data and

protocols presented in this technical guide provide a comprehensive resource for researchers

and drug developers interested in the study and application of DGY-06-116 and other covalent

kinase inhibitors. Further investigation into this compound and its novel mechanism of action

holds promise for the development of new and effective cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [DGY-06-116 P-loop Cysteine Targeting: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15581167#dgy-06-116-p-loop-cysteine-targeting]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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